molecular formula C20H14O2 B196087 trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol CAS No. 37571-88-3

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

Cat. No. B196087
CAS RN: 37571-88-3
M. Wt: 286.3 g/mol
InChI Key: OYOQHRXJXXTZII-WOJBJXKFSA-N
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Description

“trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is a chemical compound with the molecular formula C20H14O2 . It is also known by other names such as “(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol” and "Benzo(a)pyrene-4,5-dihydrodiol, (E)-" .


Molecular Structure Analysis

The molecular structure of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” is complex. The compound has a molecular weight of 286.3 g/mol . The InChI representation of the molecule is "InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12 (13)10-16 (20 (19)22)18 (14)17 (11)15/h1-10,19-22H/t19-,20-/m1/s1" .


Physical And Chemical Properties Analysis

The physical and chemical properties of “trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol” include a molecular weight of 286.3 g/mol, a computed XLogP3-AA value of 3.7, and a topological polar surface area of 40.5 Ų . The compound has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 2 . The compound’s complexity, as computed by Cactvs, is 435 .

Scientific Research Applications

Environmental Biodegradation:

Benzo[a]pyrene (BaP), to which trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol belongs, is a high-molecular-weight polycyclic aromatic hydrocarbon (PAH). These compounds are widespread environmental pollutants, arising from sources like crude oil, coal combustion, and industrial processes . While extensive research has focused on the degradation of low-molecular-weight PAHs (LMW-PAHs), BaP’s complex structure—consisting of five fused aromatic rings—renders it less amenable to biodegradation. However, recent studies have explored BaP bacterial degradation mechanisms and identified knowledge gaps . Researchers are investigating novel approaches, including “omics” techniques, to enhance our understanding of BaP degradation pathways.

Potential for Pesticides and Herbicides:

The distinct chemical properties of trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol could be leveraged to formulate potent and selective pesticides, herbicides, or fungicides. These applications would help safeguard crops, improve agricultural yields, and minimize environmental impact .

Collaboration with Computational Chemistry:

Collaborations between experimentalists and computational chemists could explore the electronic properties, reactivity, and energetics of this compound using quantum mechanical calculations.

properties

IUPAC Name

(4R,5R)-4,5-dihydrobenzo[a]pyrene-4,5-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H14O2/c21-19-15-7-3-5-11-8-9-14-13-6-2-1-4-12(13)10-16(20(19)22)18(14)17(11)15/h1-10,19-22H/t19-,20-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYOQHRXJXXTZII-WOJBJXKFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C3=C4C(=CC2=C1)C(C(C5=CC=CC(=C54)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C2C3=C4C(=CC2=C1)[C@H]([C@@H](C5=CC=CC(=C54)C=C3)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H14O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001031991
Record name (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

286.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-4,5-Dihydrobenzo(a)pyrene-4,5-diol

CAS RN

37571-88-3
Record name Benzo(a)pyrene, 4,5-dihydro-4,5-dihydroxy-, (E)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0037571883
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (4S,5S)-4,5-Dihydrobenzo[pqr]tetraphene-4,5-diol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001031991
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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